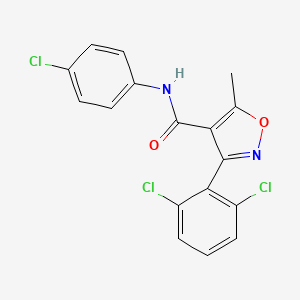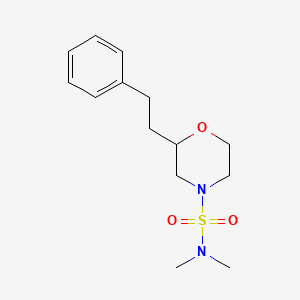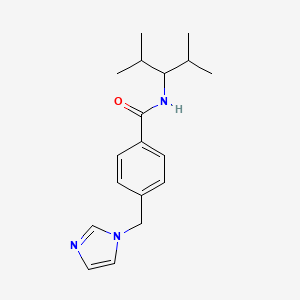![molecular formula C21H28N4O B6040507 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide](/img/structure/B6040507.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is commonly known as BMS-986168 and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide involves the selective inhibition of the S1P1 receptor. The S1P1 receptor is expressed on the surface of lymphocytes and plays a crucial role in their migration from lymphoid tissues to peripheral tissues. By inhibiting this receptor, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide prevents the migration of lymphocytes to peripheral tissues, thereby reducing inflammation and autoimmune responses.
Biochemical and physiological effects:
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the number of lymphocytes in peripheral blood and lymphoid tissues, indicating its potent inhibitory effect on lymphocyte trafficking. The compound has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide is its potent and selective inhibition of the S1P1 receptor. This makes it a promising candidate for the treatment of autoimmune diseases, where the regulation of lymphocyte trafficking is crucial. However, the compound has certain limitations for lab experiments, such as its low solubility in water and its instability under acidic conditions.
Orientations Futures
Several future directions for the research on N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide can be identified. One of the major directions is the clinical development of the compound for the treatment of autoimmune diseases. The preclinical studies have shown promising results, and the compound is currently undergoing phase II clinical trials for the treatment of multiple sclerosis. Another direction is the development of new analogs of the compound with improved solubility and stability. These analogs can be tested for their potential therapeutic applications in various diseases. Additionally, the mechanism of action of the compound can be further elucidated to understand its effects on lymphocyte trafficking and inflammation.
Conclusion:
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide is a synthetic compound that has shown promising results for its potential therapeutic applications in various diseases. The compound has a potent and selective inhibition of the S1P1 receptor, which makes it a promising candidate for the treatment of autoimmune diseases. The synthesis method of the compound involves a multi-step process, and the compound has several biochemical and physiological effects. However, the compound has certain limitations for lab experiments, and several future directions can be identified for the research on the compound.
Méthodes De Synthèse
The synthesis of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide is a multi-step process that involves the reaction of several chemical compounds. The synthesis starts with the reaction of 3-pyridinecarboxylic acid with N-benzyl-N-methylamine to form the intermediate compound, 2-(benzyl(methyl)amino)nicotinic acid. This intermediate is then reacted with 1-methylpiperidine-2-carboxylic acid to form N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide.
Applications De Recherche Scientifique
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which is involved in the regulation of lymphocyte trafficking. The compound has shown promising results in preclinical studies for the treatment of multiple sclerosis, psoriasis, and other autoimmune diseases.
Propriétés
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-24-14-7-6-12-19(24)21(26)23-15-18-11-8-13-22-20(18)25(2)16-17-9-4-3-5-10-17/h3-5,8-11,13,19H,6-7,12,14-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGCUCNWPSJHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclopentyl-4-[4-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6040431.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6040441.png)
![3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6040443.png)
![(cyclobutylmethyl){[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6040447.png)
methyl]-2-naphthol](/img/structure/B6040453.png)


![N,N'-[(5-tert-butyl-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B6040481.png)
![5-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-5-(2-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6040483.png)
![N-benzyl-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide](/img/structure/B6040488.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6040493.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6040497.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide](/img/structure/B6040503.png)